5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
CAS No.: 1250695-77-2
Cat. No.: VC2854401
Molecular Formula: C9H10N4O3
Molecular Weight: 222.2 g/mol
* For research use only. Not for human or veterinary use.
![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid - 1250695-77-2](/images/structure/VC2854401.png)
Specification
CAS No. | 1250695-77-2 |
---|---|
Molecular Formula | C9H10N4O3 |
Molecular Weight | 222.2 g/mol |
IUPAC Name | 5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]triazole-4-carboxylic acid |
Standard InChI | InChI=1S/C9H10N4O3/c1-5-3-7(11-16-5)4-13-6(2)8(9(14)15)10-12-13/h3H,4H2,1-2H3,(H,14,15) |
Standard InChI Key | BMVUZHMNCQXAKK-UHFFFAOYSA-N |
SMILES | CC1=CC(=NO1)CN2C(=C(N=N2)C(=O)O)C |
Canonical SMILES | CC1=CC(=NO1)CN2C(=C(N=N2)C(=O)O)C |
Introduction
Physicochemical Properties
Molecular Characteristics
The physicochemical properties of 5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid are summarized below:
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 222.20 g/mol | PubChem |
Predicted Collision Cross Section (CCS) | 146.1 Ų ([M+H]+ adduct) | PubChemLite |
Spectroscopic Data
Spectroscopic characterization methods such as NMR (nuclear magnetic resonance), FTIR (Fourier-transform infrared spectroscopy), and UV-vis absorption are essential for confirming molecular structure. While specific data for this compound are unavailable, analogous triazole derivatives exhibit characteristic peaks corresponding to:
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Proton environments in the aromatic rings (NMR).
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Functional group vibrations (FTIR).
Further experimental studies are required to obtain detailed spectroscopic profiles for this molecule.
Synthesis Pathways
General Synthetic Approaches to Triazole Carboxylic Acids
The synthesis of triazole carboxylic acids typically involves click chemistry—a highly efficient reaction between azides and alkynes catalyzed by copper salts . This approach ensures regioselectivity and high yields while minimizing side reactions.
One-Step Synthesis Using β-Ketoesters
A patented methodology describes the preparation of triazole carboxylic acids via reaction between azides and β-ketoesters in the presence of a base . This process circumvents regioselectivity issues associated with unsymmetrical acetylenes.
Proposed Synthesis for the Target Compound
Given its dual heterocyclic structure, the synthesis of 5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid likely involves:
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Formation of an oxazole precursor through cyclization reactions involving amino alcohols or similar substrates.
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Coupling with a triazole derivative via methylation or direct azide-alkyne cycloaddition.
Experimental validation remains necessary to optimize reaction conditions and confirm product purity.
Biological Activity and Applications
Antibacterial Studies on Analogous Compounds
Research on related compounds demonstrates significant antibacterial activity against pathogens such as Bacillus subtilis and Vibrio cholerae . Minimum inhibitory concentration (MIC) values for these compounds range from to , indicating potent efficacy.
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